L-LEUCINE, N-ACETYL (D10)
CAS No.:
Cat. No.: VC3685826
Molecular Formula:
Molecular Weight: 183.3
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 183.3 |
|---|
Introduction
Chemical Structure and Properties
Physical Properties
The compound typically exists as a stable powder at room temperature with high isotopic enrichment (98 atom % D) and chemical purity of approximately 98% . When compared to its non-deuterated analog, N-acetyl-L-leucine (which has a molecular weight of 173.2096 g/mol), the deuterated version exhibits identical chemical behavior but can be distinguished through mass spectrometric analysis .
Chemical Behavior
L-LEUCINE, N-ACETYL (D10) maintains the chemical reactivity profile of N-acetyl-L-leucine while offering the advantage of isotopic labeling. This property makes it valuable for tracing metabolic processes in research settings. The compound is classified as non-hazardous for transport and can be stored at room temperature, maintaining stability under recommended storage conditions .
Synthesis and Production
Synthesis Methods
The synthesis of L-LEUCINE, N-ACETYL (D10) typically involves the acetylation of deuterated L-leucine (L-Leucine-d10). The starting material, L-Leucine-d10, has a molecular weight of 141.23 g/mol and is characterized by deuterium substitutions at positions 2,3,3,4,5,5,5,6,6,6 . The acetylation process attaches an acetyl group to the amino nitrogen of the deuterated leucine, creating the final N-acetylated product.
Quality Control Parameters
Commercial preparations of L-LEUCINE, N-ACETYL (D10) typically undergo rigorous quality control to ensure high isotopic enrichment and chemical purity. Standard specifications include:
| Parameter | Specification |
|---|---|
| Isotopic Enrichment | 98 atom % D |
| Chemical Purity | 98% |
| Storage Conditions | Room temperature |
| Stability Period | Three years (with recommendation for re-analysis before use after this period) |
These parameters ensure the reliability and reproducibility of research results when using this compound .
Research Applications
Metabolic Studies
L-LEUCINE, N-ACETYL (D10) serves as an invaluable tool in metabolic research, particularly in studies examining protein turnover and amino acid metabolism. The deuterium labeling allows researchers to trace the compound's metabolic fate using mass spectrometry, providing insights into biological pathways that would be difficult to elucidate with non-labeled compounds.
Analytical Applications
In analytical chemistry, L-LEUCINE, N-ACETYL (D10) functions as an internal standard for quantitative analysis of the non-deuterated compound in biological samples. The identical chemical behavior but distinct mass makes it ideal for isotope dilution mass spectrometry techniques, enhancing the accuracy of quantitative measurements in complex biological matrices.
Comparative Analysis With Related Compounds
Comparison With N-acetyl-L-leucine
N-acetyl-L-leucine, the non-deuterated analog, has a molecular formula of C8H15NO3 and a molecular weight of 173.2096 g/mol . While chemically identical in behavior, the mass difference allows researchers to distinguish between the deuterated and non-deuterated forms in analytical studies. The non-deuterated form has established therapeutic applications in treating neurological conditions.
Comparison With N-Acetyl-DL-leucine-d10
N-Acetyl-DL-leucine-d10 represents the racemic mixture of deuterated N-acetylleucine, containing both D and L isomers. This compound shares the same molecular weight (183.27 g/mol) as L-LEUCINE, N-ACETYL (D10) but differs in stereochemistry . The racemic mixture may have different biological activity profiles compared to the pure L-isomer.
Comparison With L-Leucine-d10
L-Leucine-d10 serves as a precursor for the synthesis of L-LEUCINE, N-ACETYL (D10). With a molecular weight of 141.23 g/mol, it lacks the acetyl group that characterizes the N-acetylated derivative . The acetylation of leucine significantly alters its biological properties, with N-acetylation enhancing cell penetration capabilities compared to the non-acetylated amino acid .
Biological Significance and Research Findings
Metabolic Pathway Investigations
Research utilizing L-LEUCINE, N-ACETYL (D10) has contributed to understanding leucine metabolism, particularly in protein synthesis and energy production pathways. The deuterated compound allows researchers to track metabolic transformations with precision, revealing subtle aspects of branched-chain amino acid metabolism that might otherwise remain obscure.
Relevance to Neurological Research
The therapeutic applications of the non-deuterated analog provide context for understanding the biological significance of this molecular structure. N-acetyl-L-leucine has demonstrated efficacy in treating neurological symptoms associated with Niemann-Pick Disease Type C and is being investigated for conditions including ataxia telangiectasia and other lysosomal storage diseases . The deuterated version enables detailed pharmacokinetic studies that support this therapeutic development.
Reaction Thermochemistry
Thermochemical studies involving the non-deuterated analog have revealed interesting properties relevant to biochemical interactions. For instance, the free energy of reaction (ΔrG°) for the interaction between sodium ions and N-acetyl-L-leucine has been measured at 142 kJ/mol, providing insights into the energetics of metal ion binding that may be relevant to biological functions .
Future Research Directions
Metabolomics Applications
The increasing sophistication of metabolomics research presents new opportunities for utilizing isotopically labeled compounds like L-LEUCINE, N-ACETYL (D10). Future research may employ this compound in complex metabolic flux analyses to elucidate the dynamics of leucine metabolism in various physiological and pathological states.
Therapeutic Development Support
As the non-deuterated analog continues to be investigated for various neurological conditions, the deuterated version may play an important supporting role in pharmacokinetic studies, helping researchers understand the absorption, distribution, metabolism, and excretion profiles that underpin therapeutic efficacy.
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